molecular formula C7H10N2O3S B13254717 5-Amino-3-hydroxy-2-methylbenzene-1-sulfonamide

5-Amino-3-hydroxy-2-methylbenzene-1-sulfonamide

Cat. No.: B13254717
M. Wt: 202.23 g/mol
InChI Key: DIHOZEYWUSBPEI-UHFFFAOYSA-N
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Description

5-Amino-3-hydroxy-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of amino, hydroxy, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxy-2-methylbenzene-1-sulfonamide typically involves the nitration of 2-methylbenzenesulfonamide, followed by reduction and subsequent functional group transformations. The nitration step introduces a nitro group, which is then reduced to an amino group. The hydroxy group can be introduced through hydroxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group may be oxidized to a carbonyl group.

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

5-Amino-3-hydroxy-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase, leading to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylbenzenesulfonamide
  • 2-Amino-5-methylbenzenesulfonamide
  • 3-Amino-6-methylbenzenesulfonamide

Uniqueness

5-Amino-3-hydroxy-2-methylbenzene-1-sulfonamide is unique due to the presence of both amino and hydroxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

5-amino-3-hydroxy-2-methylbenzenesulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-4-6(10)2-5(8)3-7(4)13(9,11)12/h2-3,10H,8H2,1H3,(H2,9,11,12)

InChI Key

DIHOZEYWUSBPEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)N)N)O

Origin of Product

United States

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